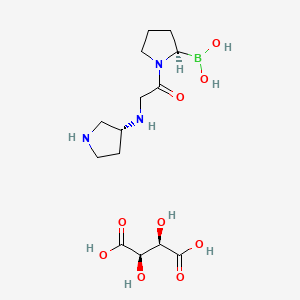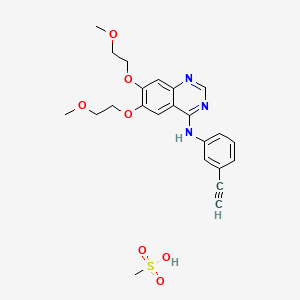
厄洛替尼甲磺酸盐
概述
描述
Erlotinib mesylate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signaling pathways that lead to cancer cell proliferation .
科学研究应用
Erlotinib mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.
Biology: Erlotinib is employed in research on cell signaling pathways and cancer biology.
作用机制
Target of Action
Erlotinib mesylate primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival . It is found in both healthy and cancerous cells .
Mode of Action
Erlotinib mesylate works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents further downstream signaling, resulting in cell death .
Biochemical Pathways
Erlotinib mesylate affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways . When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis .
Pharmacokinetics
The pharmacokinetics of erlotinib mesylate is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between erlotinib plasma concentrations and pEGFR degradation . Erlotinib and its primary metabolite OSI-420 apparent clearances were higher in patients under 5 years compared to older patients .
Result of Action
Erlotinib mesylate has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . Furthermore, erlotinib has significant antitumor activity in first-line treatment .
Action Environment
Environmental factors such as smoking, radon, and asbestos have been reported as possible etiologic factors of NSCLC . These factors could potentially influence the action, efficacy, and stability of erlotinib mesylate.
生化分析
Biochemical Properties
Erlotinib mesylate is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Cellular Effects
Erlotinib mesylate has significant effects on various types of cells and cellular processes. It influences cell function by blocking a protein called epidermal growth factor receptor (EGFR) that can cause the cancer to grow . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Erlotinib mesylate exerts its effects at the molecular level primarily through its action as a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) . It binds to the EGFR tyrosine kinase in a reversible fashion at the ATP binding site of the receptor, thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Dosage Effects in Animal Models
In animal models, the effects of erlotinib mesylate can vary with different dosages. For example, a study on Lewis lung cancer xenografts in mice showed that erlotinib has a significant antitumor effect
Metabolic Pathways
Erlotinib mesylate is involved in several metabolic pathways. It is mainly metabolized by the liver enzyme CYP3A4 and to a lesser extent by CYP1A2 . The major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid .
Transport and Distribution
Erlotinib mesylate is transported and distributed within cells and tissues. A study in rats using positron emission tomography (PET) imaging showed that erlotinib is an in vivo substrate of rOATP transporters expressed in the liver and possibly of rifampicin-inhibitable transporter(s) in the kidneys .
Subcellular Localization
The subcellular localization of erlotinib mesylate and its effects on activity or function are not clearly defined in the current search results. It is known that erlotinib mesylate acts on the epidermal growth factor receptor (EGFR), which is a cell membrane receptor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of erlotinib mesylate involves several key steps. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent. The intermediate compound is then treated with a pharmaceutically acceptable acid to form the corresponding salt .
Industrial Production Methods: Industrial production of erlotinib mesylate typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Erlotinib mesylate undergoes various chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed.
Major Products: The major products formed from these reactions include various metabolites and derivatives of erlotinib, which can have different pharmacological properties .
相似化合物的比较
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in combination with gemcitabine for the treatment of pancreatic cancer. Its pharmacokinetic properties, such as higher active drug exposure at the target site, make it distinct from other EGFR inhibitors .
属性
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248594-19-6 | |
| Record name | Erlotinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
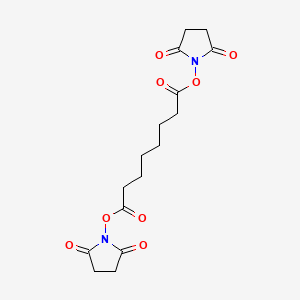
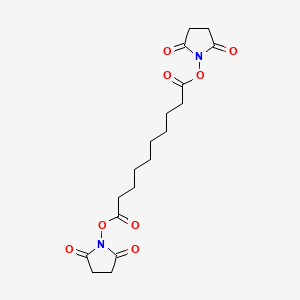

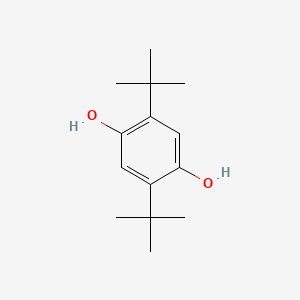
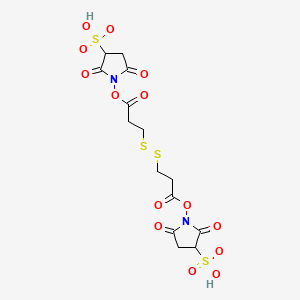

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
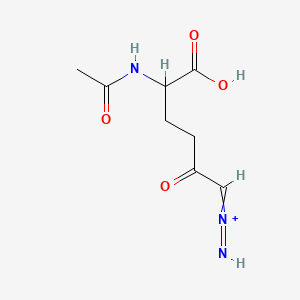
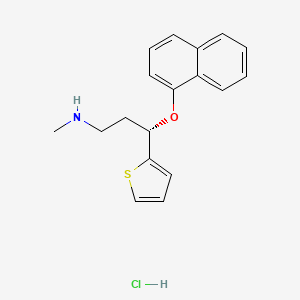
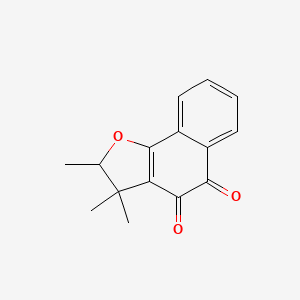
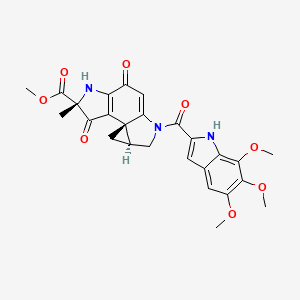

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
